1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethanesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl, nitro, and trifluoromethyl groups onto a benzene ring. One common method involves the nitration of 1-(ethanesulfonyl)-2-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Reduction of the nitro group yields 1-(ethanesulfonyl)-4-amino-2-(trifluoromethyl)benzene.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .
Comparison with Similar Compounds
1-(Ethanesulfonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Ethanesulfonyl)-2-(trifluoromethyl)benzene:
Uniqueness: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the ethanesulfonyl, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .
Properties
IUPAC Name |
1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJSHXMSSLUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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